PRN-1008 - 1575596-77-8

PRN-1008

Catalog Number: EVT-279970
CAS Number: 1575596-77-8
Molecular Formula: C36H40FN9O3
Molecular Weight: 665.7744
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRN1008 is a potent, selective and reversible covalent inhibitor of BTK ((IC50 = 1.3 ± 0.5 nM).) with extended PD effects in vivo. PRN1008 was safe and well tolerated after single and 10 day dosing in humans. Dosing to achieve > 90% occupancy after a dose results in consistent and prolonged target occupancy. BTK target coverage with a daily dose of ≥300mg reached therapeutic levels based on translational studies in a rat model of arthritis. These data support continued development of PRN1008 as a therapeutic agent for rheumatoid arthritis.
Synthesis Analysis

The synthesis of PRN-1008 involves several key steps that utilize advanced organic chemistry techniques. While specific proprietary details may not be publicly available, the general methods include:

  1. Fragment-Based Drug Design: Initial screening of small molecular fragments that bind to BTK.
  2. Optimization: Using structure-activity relationship studies to refine the chemical structure for improved potency and selectivity against BTK.
  3. Reversible Covalent Bonding: The design allows for a reversible interaction with the target enzyme, which is crucial for minimizing side effects compared to irreversible inhibitors.

Technical details regarding the exact synthetic pathway are often protected by intellectual property rights but typically involve reactions such as amination, alkylation, and cyclization to construct the final active compound .

Molecular Structure Analysis

PRN-1008 has a complex molecular structure characterized by specific functional groups that facilitate its action as a BTK inhibitor. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.42 g/mol.

Key structural features include:

  • A central aromatic ring system that contributes to binding affinity.
  • A sulfonamide group that enhances solubility and bioavailability.
  • Functional groups that allow for reversible covalent interactions with the target enzyme.

The three-dimensional conformation of PRN-1008 plays a critical role in its interaction with BTK, influencing both efficacy and selectivity .

Chemical Reactions Analysis

PRN-1008 undergoes several chemical reactions during its interaction with BTK:

  1. Covalent Bond Formation: The compound forms a reversible covalent bond with a cysteine residue in the active site of BTK.
  2. Inhibition Mechanism: This interaction prevents the phosphorylation of downstream signaling molecules involved in B cell activation and proliferation.

Technical details regarding these reactions include kinetic studies that measure inhibition constants (IC50) and binding affinities through various biochemical assays .

Mechanism of Action

The mechanism of action for PRN-1008 involves selective inhibition of BTK, which is crucial for B cell receptor signaling pathways. By binding to the active site of BTK, PRN-1008 disrupts the phosphorylation cascade necessary for B cell activation and survival.

Key points include:

  • Selective Targeting: PRN-1008 selectively inhibits BTK without significantly affecting other kinases, which minimizes off-target effects.
  • Impact on Immune Response: The inhibition leads to reduced B cell proliferation and cytokine production, making it beneficial in treating autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus .
Physical and Chemical Properties Analysis

PRN-1008 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is stable under physiological conditions but requires careful handling due to its reactive functional groups.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

These properties influence its formulation into dosage forms suitable for clinical use .

Applications

PRN-1008 is primarily investigated for its applications in treating:

  • Autoimmune Diseases: Such as rheumatoid arthritis and systemic lupus erythematosus, where modulation of B cell activity can alleviate symptoms.
  • Hematological Malignancies: It shows promise in treating conditions like chronic lymphocytic leukemia by inhibiting malignant B cell proliferation.

Clinical trials have demonstrated its efficacy and safety profile, paving the way for potential approval as a therapeutic agent in these areas .

Introduction to Bruton’s Tyrosine Kinase (BTK) as a Therapeutic Target

Biochemical Role of BTK in Immune Signaling Pathways

Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, expressed predominantly in hematopoietic cells (B lymphocytes, myeloid cells, mast cells). Structurally, BTK contains five domains: a pleckstrin homology (PH) domain, a Tec homology (TH) domain, Src homology 3 (SH3) and SH2 domains, and a catalytic kinase domain [2] [10]. These domains enable BTK to integrate signals from multiple immune pathways:

  • B-Cell Receptor (BCR) Signaling: Upon antigen binding, the BCR activates SYK and LYN kinases, which phosphorylate BTK at tyrosine residue Y551. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), triggering calcium release, protein kinase C (PKC) activation, and downstream nuclear factor kappa B (NF-κB) signaling. This cascade drives B-cell proliferation, survival, and antibody production [3] [10].
  • Toll-Like Receptor (TLR) Pathways: BTK interacts with adaptor proteins MyD88 and MAL downstream of TLRs (e.g., TLR4, TLR9), promoting NF-κB-mediated transcription of pro-inflammatory cytokines (IL-6, TNF-α) [2] [9].
  • Fc Receptor Signaling: In mast cells and macrophages, BTK amplifies FcεR- and FcγR-induced degranulation and phagocytosis, contributing to inflammation [2] [6].
  • Chemokine Receptors: BTK regulates CXCR4/CXCL12-directed migration of B cells and myeloid cells by modulating actin cytoskeleton dynamics [5] [8].

Table 1: Key Immune Pathways Regulated by BTK

PathwayUpstream ActivatorsBTK-Dependent OutputsCellular Impact
BCR SignalingAntigen binding, SYKPLCγ2 phosphorylation, NF-κB activationB-cell proliferation, antibody secretion
TLR SignalingPathogen-associated molecular patternsIL-6, TNF-α productionInnate immune activation, inflammation
Fc ReceptorImmune complexesDegranulation, phagocytosisAllergic responses, opsonization
Chemokine ReceptorsCXCL12, IL-8Actin polymerization, cell migrationTissue homing, inflammatory infiltration

Rationale for BTK Inhibition in Autoimmune and Inflammatory Diseases

Dysregulated BTK activity underpins pathogenesis in several autoimmune conditions by enabling:

  • Pathogenic Autoantibody Production: In systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), BTK hyperactivation in B cells promotes autoantibodies (e.g., anti-dsDNA, rheumatoid factor) that form immune complexes, driving tissue damage [3] [6].
  • Pro-Inflammatory Myeloid Cell Function: BTK in macrophages/microglia amplifies NLRP3 inflammasome activity and cytokine release (e.g., IL-1β), exacerbating neuroinflammation in multiple sclerosis (MS) and synovitis in RA [2] [9].
  • Immune Cell Trafficking: BTK-mediated chemokine signaling facilitates infiltration of autoreactive lymphocytes into target organs (e.g., kidneys in lupus nephritis, joints in RA) [6] [10].Genetic evidence supports BTK’s role: X-linked agammaglobulinemia (XLA) patients with BTK mutations lack mature B cells and have reduced autoimmunity risk, while murine models show BTK overexpression induces lupus-like disease [9] [10].

Emergence of Reversible Covalent BTK Inhibitors in Pharmacotherapy

First-generation BTK inhibitors (e.g., ibrutinib) bind irreversibly to Cys481 in BTK’s kinase domain, permanently inactivating the enzyme. While effective in B-cell malignancies, their off-target effects (e.g., inhibition of ITK, EGFR) and persistent suppression limit utility in chronic autoimmune diseases [5] [6]. Reversible covalent inhibitors like PRN-1008 (rilzabrutinib) represent an evolution:

  • Mechanism: Rilzabrutinib forms a reversible thioester bond with Cys481 via an electrophilic nitrile group. This allows sustained target engagement during plasma clearance, reducing dosing frequency while minimizing off-target risks [4] [7].
  • Pharmacological Advantages:
  • High Specificity: IC50 of 1.3 nM against BTK vs. >390 nM for ERBB2/EGFR kinases [4].
  • Kinase Selectivity: 10–100× selectivity over TEC family kinases (BMX, TEC) compared to irreversible inhibitors [6].
  • Extended Target Residence: 79% BTK binding retention 18 hours post-washout in PBMCs [4].

Table 2: Selectivity Profile of Rilzabrutinib vs. Other BTK Inhibitors

KinaseRilzabrutinib IC50 (nM)Ibrutinib IC50 (nM)Clinical Relevance
BTK1.30.5Target efficacy
TEC0.82.2Platelet regulation
ITK44010.7T-cell function, off-target toxicity risk
EGFR5205.8Skin toxicity, diarrhea
BMX1.00.8Endothelial cell function

Properties

CAS Number

1575596-77-8

Product Name

PRN-1008

IUPAC Name

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Molecular Formula

C36H40FN9O3

Molecular Weight

665.7744

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1

InChI Key

LCFFREMLXLZNHE-GRBCXPRBSA-N

SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Solubility

Soluble in DMSO

Synonyms

PRN1008; PRN-1008; PRN 1008.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.